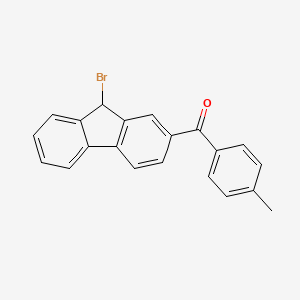
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a 4-methylphenyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone typically involves the bromination of fluorene followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 9-bromofluorene is then subjected to Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Products include substituted fluorenes with various functional groups.
Oxidation: Products include fluorenone derivatives and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, influencing its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
9-Bromofluorene: Lacks the 4-methylphenyl group, making it less complex and with different reactivity.
Fluorenone: Contains a carbonyl group at the 9th position but lacks the bromine atom and the 4-methylphenyl group.
4-Methylbenzoyl Chloride: Used as a reagent in the synthesis but lacks the fluorene moiety.
Uniqueness
(9-Bromo-9H-fluoren-2-YL)(4-methylphenyl)methanone is unique due to the combination of the bromine atom, the fluorene ring, and the 4-methylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
922499-62-5 |
|---|---|
Fórmula molecular |
C21H15BrO |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
(9-bromo-9H-fluoren-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H15BrO/c1-13-6-8-14(9-7-13)21(23)15-10-11-17-16-4-2-3-5-18(16)20(22)19(17)12-15/h2-12,20H,1H3 |
Clave InChI |
VRWBWXHDWSIASQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


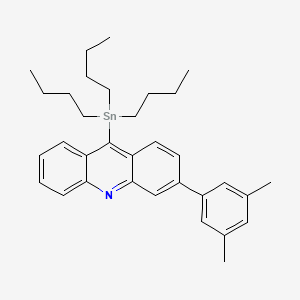

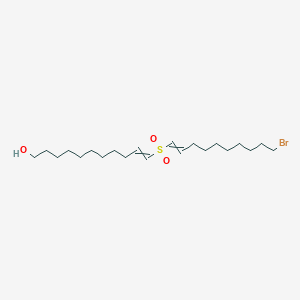
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
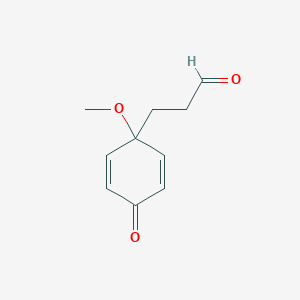

![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
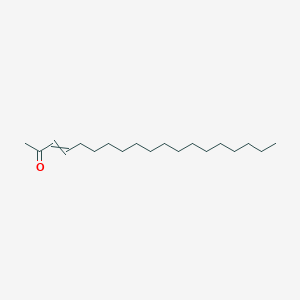
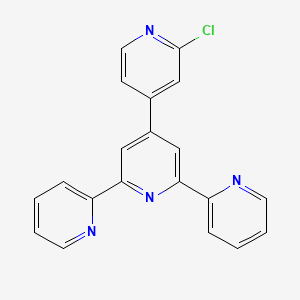
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)


